Technical Guide: Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate
Technical Guide: Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate
The following technical guide details the chemical identity, synthesis, and application of Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate , specifically focusing on the racemic form (CAS 259180-69-3 ) and its chiral derivatives.
CAS Number: 259180-69-3[1][2]
Executive Summary
Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate is a critical heterocyclic building block used extensively in modern medicinal chemistry. It serves as a protected morpholine scaffold, offering a stable "masked" amine (via the Boc group) and a reactive nitrile handle. This bifunctionality allows for the rapid construction of complex bioactive molecules, particularly in the development of kinase inhibitors, GLP-1 agonists, and neurological agents where the morpholine ring improves metabolic stability and solubility.
This guide outlines the chemical properties, a validated synthetic workflow, and the strategic application of this intermediate in drug discovery.[1]
Chemical Identity & Properties
| Property | Data |
| CAS Number (Racemic) | 259180-69-3 |
| CAS Number (S-Enantiomer) | 2091029-57-9 |
| IUPAC Name | tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate |
| Molecular Formula | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 226.27 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water |
| Key Functional Groups | Morpholine (saturated heterocycle), Nitrile (electrophile/precursor), Boc-carbamate (protecting group) |
Validated Synthetic Protocol
The most robust route for synthesizing CAS 259180-69-3 avoids the use of highly toxic gaseous reagents by utilizing a Nucleophilic Substitution Strategy starting from the commercially available hydroxymethyl precursor.
Reaction Scheme Visualization
Figure 1: Two-step synthesis via mesylate activation and nucleophilic displacement.
Detailed Methodology
Step 1: Activation of the Primary Alcohol
Objective: Convert the hydroxyl group of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate into a good leaving group (Mesylate).
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Reagents : Starting material (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM, anhydrous).
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Procedure :
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Dissolve the starting material in anhydrous DCM under nitrogen atmosphere.
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Cool the solution to 0°C using an ice bath.
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Add TEA dropwise, followed by the slow addition of MsCl to control the exotherm.
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Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
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QC Check : Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of alcohol.
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Workup : Quench with water, extract with DCM, wash with brine, and dry over Na₂SO₄. Concentrate in vacuo to yield the crude mesylate (typically >90% yield).
Step 2: Nucleophilic Cyanation
Objective: Displacement of the mesylate with a cyanide ion to form the carbon-carbon bond.
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Reagents : Crude Mesylate (from Step 1), Sodium Cyanide (NaCN, 1.5 eq) or Potassium Cyanide (KCN), DMSO (anhydrous).
-
Procedure :
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Dissolve the mesylate in anhydrous DMSO.
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Add NaCN in a single portion (Caution: Highly Toxic).
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Heat the reaction mixture to 60–70°C for 4–6 hours.
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Mechanistic Insight : DMSO is critical here as a polar aprotic solvent to solvate the cation (Na+), leaving the cyanide anion "naked" and highly nucleophilic.
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-
Workup :
Applications in Drug Discovery
This molecule acts as a "chiral switch" and a linker in medicinal chemistry. Its applications are defined by the reactivity of the nitrile group.
Strategic Utility Diagram
Figure 2: Divergent synthetic utility of the cyanomethyl scaffold.
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Primary Amine Precursor : Reduction of the nitrile (e.g., hydrogenation or borane reduction) yields the ethylamine derivative. This is a common motif in GPCR ligands where the amine interacts with aspartate residues in the binding pocket.
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Tetrazole Formation : Reaction with sodium azide yields a tetrazole, a classic bioisostere for a carboxylic acid, improving metabolic stability and membrane permeability.
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Chiral Resolution : The racemic CAS 259180-69-3 is often resolved using chiral HPLC or synthesized as the (S)-enantiomer (CAS 2091029-57-9) to match the stereochemical requirements of target enzymes.
Analytical Characterization
To ensure the integrity of the compound for research use, the following analytical signatures must be verified:
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¹H NMR (400 MHz, CDCl₃) :
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δ 1.46 (s, 9H, Boc-CH₃).[2]
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δ 2.50–2.60 (m, 2H, CH₂-CN) – Diagnostic doublet/multiplet.
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δ 3.50–4.00 (m, Morpholine ring protons).
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Absence of mesylate peak (~3.0 ppm) confirms Step 2 completion.
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LC-MS :
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Observe [M+H]⁺ or [M+Na]⁺.
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Note: The Boc group is acid-labile; ensure neutral conditions or account for fragmentation ([M-Boc+H]⁺).
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IR Spectroscopy :
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Distinct sharp peak at ~2250 cm⁻¹ (C≡N stretch).
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Strong peak at ~1690 cm⁻¹ (C=O Carbamate).
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Safety & Handling (MSDS Highlights)
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Hazard Class : Irritant.[4]
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Cyanide Precursors : While the final product is a nitrile, the synthesis involves NaCN. All waste from Step 2 must be treated with bleach (sodium hypochlorite) to quench residual cyanide before disposal.
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Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The Boc group is stable, but prolonged exposure to moisture should be avoided.
References
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PubChem Compound Summary . Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate (CAS 259180-69-3).[5][1] National Center for Biotechnology Information. Link
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Smolecule Product Database . Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate Properties and Applications. Link
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ChemScene . Tert-butyl (S)-2-(cyanomethyl)morpholine-4-carboxylate (Enantiomer Data). Link
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World Intellectual Property Organization (WIPO) . Patent WO2019211868: Preparation of Morpholine Derivatives for Kinase Inhibition. Link
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ResearchGate . Synthesis of substituted morpholine-4-carboxylates as pharmaceutical intermediates. Link
Sources
- 1. Buy Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate | 259180-69-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Method for preparing (S)-4-((2-bromo-6-fluoro-phenyl) hydroxymethyl) piperidine-1-tert-butyl formate - Eureka | Patsnap [eureka.patsnap.com]
- 4. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 259180-69-3|tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]
